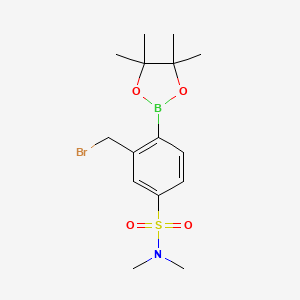
2-(Bromomethyl)-4-(N,N-dimethylsulfamoyl)phenylboronicacid,pinacolester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-4-(N,N-dimethylsulfamoyl)phenylboronic acid, pinacol ester is a chemical compound with a complex structure that includes a boronic acid ester, a bromomethyl group, and a dimethylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-(N,N-dimethylsulfamoyl)phenylboronic acid, pinacol ester typically involves multiple steps One common method starts with the bromination of a suitable precursor compound to introduce the bromomethyl groupFinally, the boronic acid ester is formed by reacting the intermediate with pinacol in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4-(N,N-dimethylsulfamoyl)phenylboronic acid, pinacol ester can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The boronic acid ester can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The boronic acid ester can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylboronic esters, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-(Bromomethyl)-4-(N,N-dimethylsulfamoyl)phenylboronic acid, pinacol ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-(N,N-dimethylsulfamoyl)phenylboronic acid, pinacol ester involves its ability to participate in various chemical reactions. The bromomethyl group can act as a reactive site for nucleophilic substitution, while the boronic acid ester can engage in coupling reactions. These properties make it a versatile compound for modifying and synthesizing complex molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-(N,N-Dimethylsulfamoyl)phenylboronic acid, pinacol ester
- 1-(N,N-Dimethylsulfamoyl)pyrrole-3-boronic acid, pinacol ester
Uniqueness
Compared to similar compounds, 2-(Bromomethyl)-4-(N,N-dimethylsulfamoyl)phenylboronic acid, pinacol ester is unique due to the presence of the bromomethyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it particularly valuable for applications requiring specific functionalization and modification of molecules .
Properties
CAS No. |
1030832-49-5 |
|---|---|
Molecular Formula |
C15H23BBrNO4S |
Molecular Weight |
404.1 g/mol |
IUPAC Name |
3-(bromomethyl)-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H23BBrNO4S/c1-14(2)15(3,4)22-16(21-14)13-8-7-12(9-11(13)10-17)23(19,20)18(5)6/h7-9H,10H2,1-6H3 |
InChI Key |
HDVJMQPNMPPUEV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)N(C)C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(3-Hydroxy-propyl)-piperidin-4-ylmethyl]-carbamicacidtert-butylester](/img/structure/B15232416.png)
![Ethanone, 1-[8-(phenylmethyl)-2,8-diazaspiro[4.5]dec-2-yl]-](/img/structure/B15232421.png)
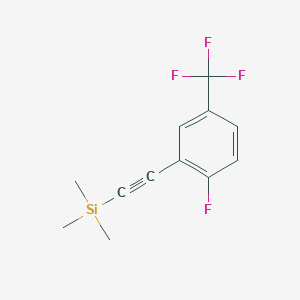
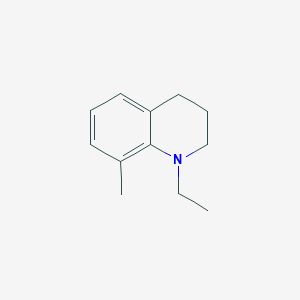
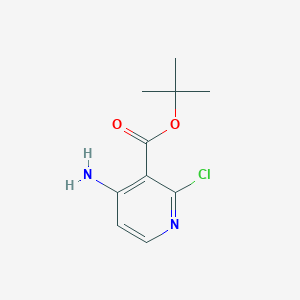
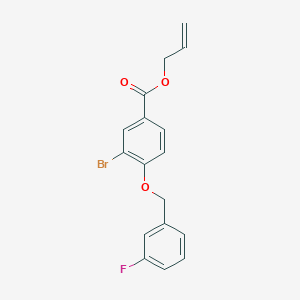
![7-Chloro-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15232453.png)
![Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B15232467.png)


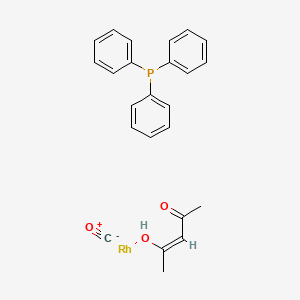
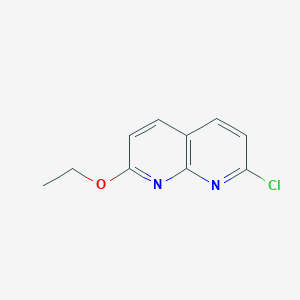
![(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-yl)methanamine](/img/structure/B15232517.png)
![2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B15232520.png)
